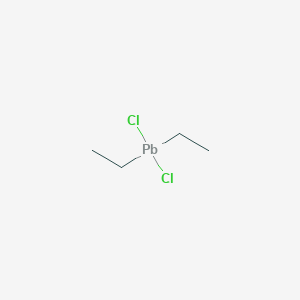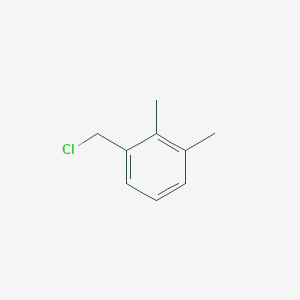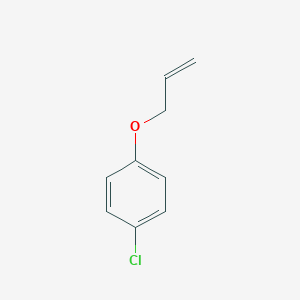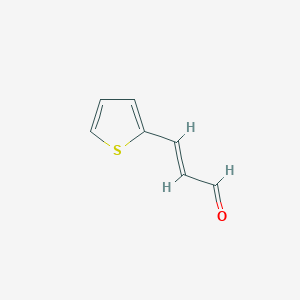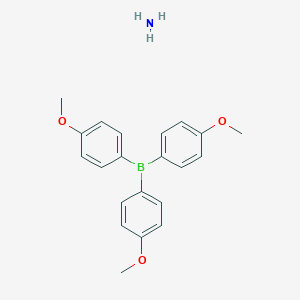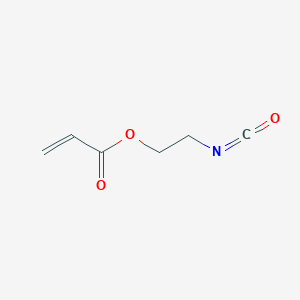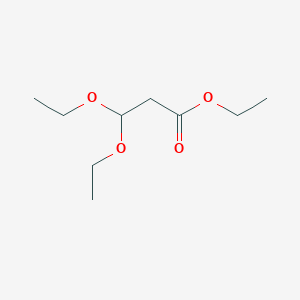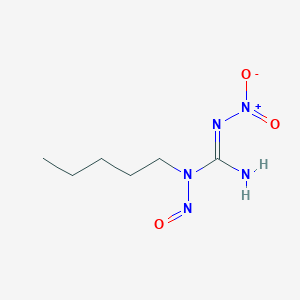
2-Nitro-1-nitroso-1-pentylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-1-nitroso-1-pentylguanidine (NOC-18) is a chemical compound that has been extensively used in scientific research. It is a nitric oxide (NO) donor that releases NO in a controlled manner, making it a valuable tool for investigating the physiological and biochemical effects of NO. NOC-18 has been used in a variety of research fields, including cardiovascular biology, neuroscience, and cancer research.
Mechanism Of Action
2-Nitro-1-nitroso-1-pentylguanidine releases NO in a controlled manner, making it a valuable tool for investigating the physiological and biochemical effects of NO. NO is a signaling molecule that plays a critical role in many physiological processes, including vasodilation, neurotransmission, and immune response. 2-Nitro-1-nitroso-1-pentylguanidine releases NO by undergoing a chemical reaction that involves the transfer of a nitroso group to a nucleophile, such as a thiol group on a protein.
Biochemical And Physiological Effects
2-Nitro-1-nitroso-1-pentylguanidine has been shown to have a variety of biochemical and physiological effects. In cardiovascular biology, 2-Nitro-1-nitroso-1-pentylguanidine has been shown to induce vasodilation, inhibit platelet aggregation, and improve endothelial function. In neuroscience research, 2-Nitro-1-nitroso-1-pentylguanidine has been shown to modulate synaptic plasticity, enhance neurotransmitter release, and provide neuroprotection. In cancer research, 2-Nitro-1-nitroso-1-pentylguanidine has been shown to inhibit tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Nitro-1-nitroso-1-pentylguanidine in lab experiments is its ability to release NO in a controlled manner. This allows researchers to investigate the effects of NO on specific physiological processes without the confounding effects of other signaling molecules. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine is relatively stable and easy to handle, making it a valuable tool for many research applications.
One limitation of using 2-Nitro-1-nitroso-1-pentylguanidine in lab experiments is its potential to react with other nucleophiles in the cell, leading to the formation of unwanted nitrosamines and nitrosoamines. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine may not accurately reflect the physiological effects of endogenous NO, which is produced in a more complex and regulated manner.
Future Directions
There are many future directions for research using 2-Nitro-1-nitroso-1-pentylguanidine. One area of research is investigating the role of NO in cancer immunotherapy. NO has been shown to play a critical role in the immune response to cancer, and 2-Nitro-1-nitroso-1-pentylguanidine may be a valuable tool for investigating this process. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine may be used to investigate the role of NO in other physiological processes, such as inflammation and oxidative stress. Finally, 2-Nitro-1-nitroso-1-pentylguanidine may be used to develop new therapies for cardiovascular disease, neurodegenerative diseases, and cancer.
Synthesis Methods
2-Nitro-1-nitroso-1-pentylguanidine can be synthesized by reacting pentylamine with nitrous acid and nitric oxide. The reaction produces 2-Nitro-1-nitroso-1-pentylguanidine as the main product, along with other nitrosamines and nitrosoamines. The purity of 2-Nitro-1-nitroso-1-pentylguanidine can be improved by recrystallization and chromatography techniques.
Scientific Research Applications
2-Nitro-1-nitroso-1-pentylguanidine has been used in a variety of scientific research applications. It has been used to investigate the role of NO in cardiovascular biology, including vasodilation, platelet aggregation, and endothelial function. 2-Nitro-1-nitroso-1-pentylguanidine has also been used in neuroscience research to investigate the role of NO in synaptic plasticity, neurotransmitter release, and neuroprotection. Additionally, 2-Nitro-1-nitroso-1-pentylguanidine has been used in cancer research to investigate the role of NO in tumor growth and metastasis.
properties
CAS RN |
13010-10-1 |
|---|---|
Product Name |
2-Nitro-1-nitroso-1-pentylguanidine |
Molecular Formula |
C6H13N5O3 |
Molecular Weight |
203.2 g/mol |
IUPAC Name |
2-nitro-1-nitroso-1-pentylguanidine |
InChI |
InChI=1S/C6H13N5O3/c1-2-3-4-5-10(9-12)6(7)8-11(13)14/h2-5H2,1H3,(H2,7,8) |
InChI Key |
OKMNBMCHWAWZBL-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCN(/C(=N/[N+](=O)[O-])/N)N=O |
SMILES |
CCCCCN(C(=N[N+](=O)[O-])N)N=O |
Canonical SMILES |
CCCCCN(C(=N[N+](=O)[O-])N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





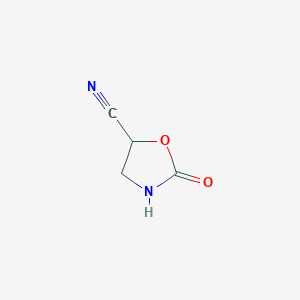


![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)
